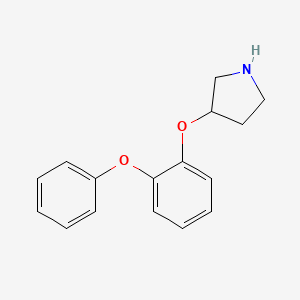
3-Pyridinol, 2,6-difluoro-4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinol, 2,6-difluoro-4-methoxy- is a fluorinated pyridinol derivative. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions, a methoxy group at the 4 position, and a hydroxyl group at the 3 position on the pyridine ring. The unique substitution pattern on the pyridine ring imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 2,6-difluoro-4-methoxy- typically involves the introduction of fluorine and methoxy groups onto a pyridine ring. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable pyridine derivative is treated with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The methoxy group can be introduced via methylation using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of 3-Pyridinol, 2,6-difluoro-4-methoxy- may involve multi-step synthesis starting from commercially available pyridine derivatives. The process typically includes halogenation, methylation, and hydroxylation steps under controlled conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinol, 2,6-difluoro-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or methoxy group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,6-difluoro-4-methoxy-pyridine-3-one.
Reduction: Formation of 2,6-difluoro-4-methoxy-pyridine.
Substitution: Formation of 2,6-difluoro-4-methoxy-pyridine derivatives with various substituents.
Aplicaciones Científicas De Investigación
3-Pyridinol, 2,6-difluoro-4-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Pyridinol, 2,6-difluoro-4-methoxy- involves its interaction with specific molecular targets. The fluorine atoms and methoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloro-2,6-difluoro-4-pyridinol: Similar structure but with chlorine atoms instead of a methoxy group.
2,6-Difluoro-3,5-dimethoxyaniline: Contains methoxy groups at different positions and an amino group.
3,5-Difluoro-4-formyl pyridine: Contains a formyl group instead of a methoxy group.
Uniqueness
3-Pyridinol, 2,6-difluoro-4-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both fluorine and methoxy groups on the pyridine ring enhances its potential for diverse applications in various fields.
Propiedades
Número CAS |
1184172-36-8 |
|---|---|
Fórmula molecular |
C6H5F2NO2 |
Peso molecular |
161.11 g/mol |
Nombre IUPAC |
2,6-difluoro-4-methoxypyridin-3-ol |
InChI |
InChI=1S/C6H5F2NO2/c1-11-3-2-4(7)9-6(8)5(3)10/h2,10H,1H3 |
Clave InChI |
RDBQCSKGJYIMQZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=C1O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12076479.png)


![4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol](/img/structure/B12076497.png)
![2-Methyl-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B12076502.png)
![Cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide](/img/structure/B12076523.png)

![2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12076527.png)
